molecular formula C17H10F5N3O4 B11386726 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide

Cat. No.: B11386726
M. Wt: 415.27 g/mol
InChI Key: CAFALZMLDWMSLK-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is a complex organic compound featuring a 1,2,5-oxadiazole ring and a pentafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is unique due to the combination of the 1,2,5-oxadiazole ring and the pentafluorophenoxy group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C17H10F5N3O4

Molecular Weight

415.27 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide

InChI

InChI=1S/C17H10F5N3O4/c1-27-8-4-2-7(3-5-8)15-17(25-29-24-15)23-9(26)6-28-16-13(21)11(19)10(18)12(20)14(16)22/h2-5H,6H2,1H3,(H,23,25,26)

InChI Key

CAFALZMLDWMSLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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